Pde4-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde4-IN-10 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in modulating inflammation and have been investigated for their therapeutic potential in various inflammatory diseases. This compound, like other phosphodiesterase 4 inhibitors, works by increasing the levels of cyclic adenosine monophosphate within cells, which in turn affects various cellular functions and inflammatory responses .
Preparation Methods
The synthesis of Pde4-IN-10 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce high-quality this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Pde4-IN-10 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Scientific Research Applications
Pde4-IN-10 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate levels in various chemical reactions.
Biology: In biological research, this compound is used to investigate the role of phosphodiesterase 4 in cellular signaling pathways, inflammation, and immune responses.
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease, and psoriasis. It is also being explored for its effects on neurological disorders and autoimmune diseases.
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic agents targeting phosphodiesterase 4
Mechanism of Action
Pde4-IN-10 exerts its effects by inhibiting the enzyme phosphodiesterase 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate within cells. This elevation in cyclic adenosine monophosphate levels leads to the activation of protein kinase A and other downstream signaling pathways, resulting in the modulation of inflammatory responses and other cellular functions .
Comparison with Similar Compounds
Pde4-IN-10 is compared with other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole. While all these compounds share the common mechanism of inhibiting phosphodiesterase 4, this compound may have unique structural features that contribute to its specificity and potency. For example:
Crisaborole: Approved for atopic dermatitis, crisaborole inhibits phosphodiesterase 4 and reduces inflammation in the skin.
This compound’s uniqueness may lie in its specific binding affinity, selectivity, and potential therapeutic applications across a broader range of diseases .
Properties
Molecular Formula |
C18H13N |
---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
12-methylbenzo[c]phenanthridine |
InChI |
InChI=1S/C18H13N/c1-12-10-17-15-8-3-2-6-13(15)11-19-18(17)16-9-5-4-7-14(12)16/h2-11H,1H3 |
InChI Key |
NKJQQWICZMKQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)N=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.